1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid
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Overview
Description
1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid is a complex organic compound that features a benzyloxy group attached to an indole ring, which is further connected to a piperidine ring through a propanoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 6-benzyloxyindole, can be synthesized through the Fischer indole synthesis or by direct benzylation of indole.
Propanoylation: The indole derivative is then subjected to propanoylation using propanoyl chloride in the presence of a base such as pyridine to form the 3-(6-benzyloxy-1H-indol-1-yl)propanoyl intermediate.
Piperidine Ring Formation: The intermediate is then reacted with piperidine-3-carboxylic acid under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Conversion of the benzyloxy group to a benzoyl group.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Introduction of nitro or halogen groups onto the indole ring.
Scientific Research Applications
1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the indole ring can facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with amino acid residues in the target protein. This binding can modulate the activity of the target, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-{3-[6-(methoxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
1-{3-[6-(ethoxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also influence its binding affinity and specificity for certain biological targets, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C24H26N2O4 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-[3-(6-phenylmethoxyindol-1-yl)propanoyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C24H26N2O4/c27-23(26-12-4-7-20(16-26)24(28)29)11-14-25-13-10-19-8-9-21(15-22(19)25)30-17-18-5-2-1-3-6-18/h1-3,5-6,8-10,13,15,20H,4,7,11-12,14,16-17H2,(H,28,29) |
InChI Key |
RFEDJCZRLBYVJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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